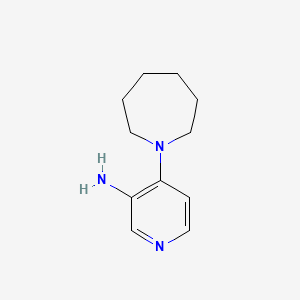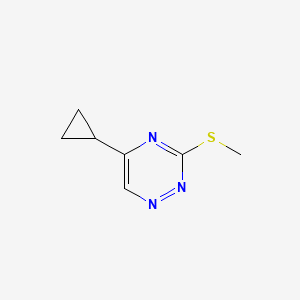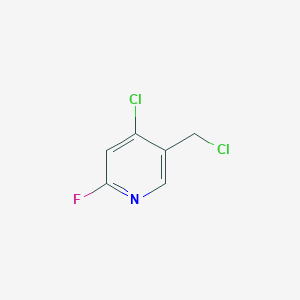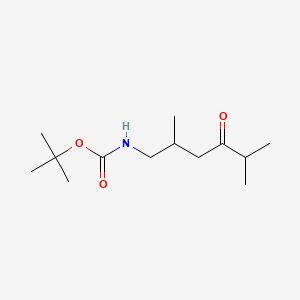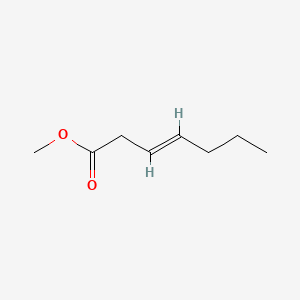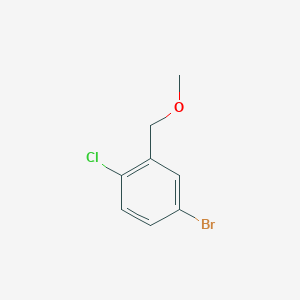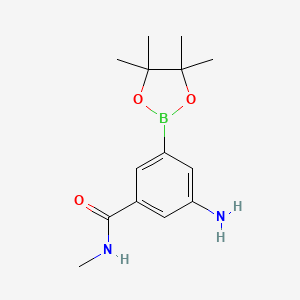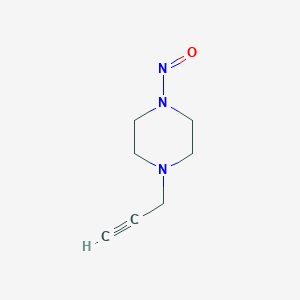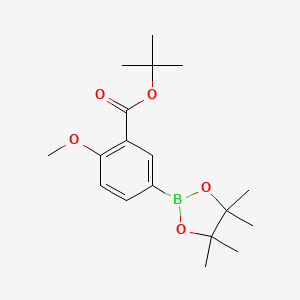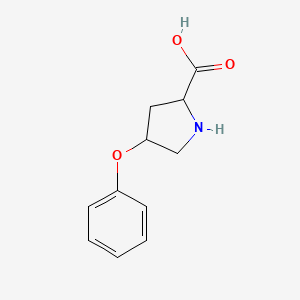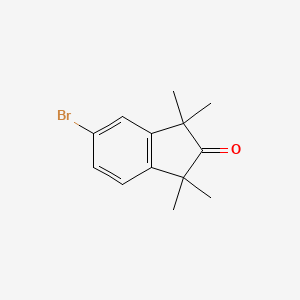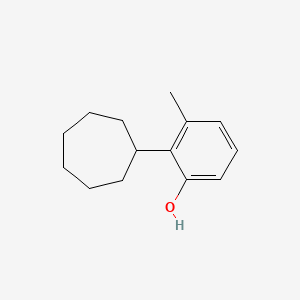
2-Cycloheptyl-3-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cycloheptyl-3-methylphenol is an organic compound belonging to the phenol family. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound features a cycloheptyl group and a methyl group attached to the phenol ring, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cycloheptyl-3-methylphenol can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution reaction, where a suitable precursor, such as a halogenated phenol, reacts with a cycloheptyl group under basic conditions . The reaction typically requires a strong base like sodium hydride or potassium tert-butoxide to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions using optimized conditions to ensure high yield and purity. The process might include steps like purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Cycloheptyl-3-methylphenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form cycloheptyl-3-methylcyclohexanol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Sodium dichromate, chromium trioxide, potassium nitrosodisulfonate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, alkyl halides, strong bases like sodium hydride.
Major Products Formed
Oxidation: Quinones.
Reduction: Cycloheptyl-3-methylcyclohexanol.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
2-Cycloheptyl-3-methylphenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 2-Cycloheptyl-3-methylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical processes. The compound may act on enzymes or receptors, modulating their activity and leading to physiological effects .
Comparison with Similar Compounds
Similar Compounds
3-Methylphenol (m-Cresol): Similar in structure but lacks the cycloheptyl group.
2-Cycloheptylphenol: Similar but without the methyl group.
2-Methylphenol (o-Cresol): Similar but with the methyl group in a different position.
Uniqueness
2-Cycloheptyl-3-methylphenol is unique due to the presence of both the cycloheptyl and methyl groups on the phenol ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
828288-73-9 |
|---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
2-cycloheptyl-3-methylphenol |
InChI |
InChI=1S/C14H20O/c1-11-7-6-10-13(15)14(11)12-8-4-2-3-5-9-12/h6-7,10,12,15H,2-5,8-9H2,1H3 |
InChI Key |
FCJJXTQOMSWXHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)O)C2CCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


